Chalcone

Descripción general

Descripción

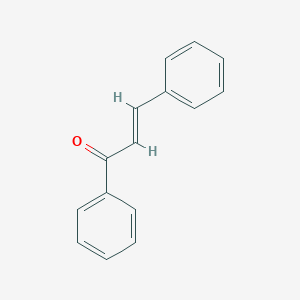

trans-Calcona: es un compuesto orgánico que pertenece a la clase de las calconas, que son cetonas aromáticas. Se caracteriza por la presencia de dos anillos aromáticos conectados por un sistema carbonílico α, β-insaturado de tres carbonos. Este compuesto es conocido por su apariencia cristalina amarilla y es ampliamente estudiado por sus diversas actividades biológicas y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La trans-Calcona se sintetiza típicamente mediante una reacción de condensación aldólica entre benzaldehído y acetofenona. La reacción está catalizada por una base, como el hidróxido de sodio, en una solución de etanol. La mezcla se agita a temperatura ambiente hasta que el producto precipita .

Métodos de Producción Industrial: En entornos industriales, la síntesis de trans-Calcona sigue principios similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores continuos y técnicas de separación eficientes para aislar el producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La trans-Calcona experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar epóxidos de calcona.

Reducción: Se puede reducir para formar dihidrocalconas.

Sustitución: Puede sufrir reacciones de sustitución electrófila en los anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Se emplean catalizadores como paladio sobre carbono o borohidruro de sodio.

Sustitución: Se utilizan reactivos como el bromo o el ácido nítrico en condiciones controladas.

Principales Productos Formados:

Oxidación: Epóxidos de calcona.

Reducción: Dihidrocalconas.

Sustitución: Calconas bromadas o nitradas.

Aplicaciones Científicas De Investigación

La trans-Calcona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos heterocíclicos.

Biología: Exhibe propiedades antimicrobianas, antiinflamatorias y antioxidantes.

Medicina: Se estudia por sus posibles actividades anticancerígenas, antimaláricas y antivirales.

Industria: Se utiliza en la producción de cristales líquidos, materiales fluorescentes e inhibidores de la corrosión

Mecanismo De Acción

El mecanismo de acción de la trans-Calcona implica múltiples vías:

Actividad Anticancerígena: Induce la apoptosis en las células cancerosas al interrumpir el potencial de la membrana mitocondrial y activar las caspasas.

Actividad Antimicrobiana: Inhibe el crecimiento de bacterias y hongos al interferir con la síntesis de su pared celular.

Actividad Antiinflamatoria: Reduce la inflamación al inhibir la producción de citocinas proinflamatorias.

Comparación Con Compuestos Similares

Compuestos Similares:

cis-Calcona: A diferencia de la trans-Calcona, la cis-Calcona es menos estable debido al impedimento estérico.

Flavonoides: La trans-Calcona es un precursor de los flavonoides, que tienen actividades biológicas similares pero características estructurales diferentes.

Isoflavonoides: Estos compuestos también se derivan de las calconas y exhiben propiedades terapéuticas similares.

Singularidad: La trans-Calcona es única debido a su simplicidad estructural y versatilidad para sufrir diversas reacciones químicas. Su capacidad para servir como precursor de una amplia gama de compuestos biológicamente activos la convierte en un compuesto valioso tanto en la investigación como en las aplicaciones industriales .

Actividad Biológica

Chalcone, a class of compounds characterized by the presence of an α,β-unsaturated carbonyl system, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities of this compound, including its antibacterial, antifungal, anti-inflammatory, anticancer, and other therapeutic properties. The synthesis methods and structure-activity relationships (SAR) are also reviewed.

Structure and Synthesis

Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Their basic structure is defined as 1,3-diphenylprop-2-en-1-one, which can exist in cis or trans forms, with the trans isomer being more stable. Modifications in the aromatic rings can enhance their biological activity by altering their pharmacokinetic properties.

1. Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against a variety of pathogens. Research indicates that this compound derivatives can inhibit both bacterial and fungal growth effectively.

- Antibacterial Properties : Studies have shown that chalcones possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, certain this compound derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like rifampicin .

- Antifungal Properties : this compound compounds have been reported to inhibit fungal cell wall synthesis by targeting β(1,3)-glucan and chitin synthases. Some derivatives showed superior antifungal effects compared to conventional antifungal agents like ketoconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound A | Antibacterial | 12 | |

| This compound B | Antifungal | 8 | |

| 5′-Chloro-2′-Hydroxythis compound | Antibacterial | 10 |

2. Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory effects, primarily through the inhibition of inflammatory mediators such as nitric oxide (NO), interleukins (IL), and cyclooxygenase (COX) enzymes. For example, certain this compound derivatives have shown potent inhibition of NO production in vitro at concentrations as low as 1 µM .

3. Anticancer Activity

Research highlights chalcones' potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Various studies have demonstrated that specific this compound derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .

| This compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Compound Y | Lung Cancer | 20 | Inhibits PI3K/Akt signaling pathway |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of chlorinated chalcones against various microbial strains. The results indicated that chlorinated derivatives exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), a specific this compound derivative significantly reduced levels of pro-inflammatory cytokines, demonstrating its potential for treating inflammatory diseases .

Propiedades

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.